2,2'-[(2-Amino-5-nitro-1,4-phenylene)bis(oxy)]di(ethan-1-ol)
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Overview
Description
2,2’-[(2-Amino-5-nitro-1,4-phenylene)bis(oxy)]di(ethan-1-ol) is an organic compound characterized by its unique structure, which includes an amino group, a nitro group, and two ethan-1-ol groups connected through a phenylene bis(oxy) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2-Amino-5-nitro-1,4-phenylene)bis(oxy)]di(ethan-1-ol) typically involves the nitration of a precursor compound followed by a series of reduction and substitution reactions The precursor, often a phenylene derivative, undergoes nitration to introduce the nitro group Subsequent reduction reactions convert the nitro group to an amino group
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2’-[(2-Amino-5-nitro-1,4-phenylene)bis(oxy)]di(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The phenylene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, or alkylating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to diamino derivatives.
Substitution: Introduction of various functional groups onto the phenylene ring.
Scientific Research Applications
2,2’-[(2-Amino-5-nitro-1,4-phenylene)bis(oxy)]di(ethan-1-ol) has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and advanced materials.
Mechanism of Action
The mechanism of action of 2,2’-[(2-Amino-5-nitro-1,4-phenylene)bis(oxy)]di(ethan-1-ol) involves its interaction with molecular targets such as enzymes or receptors. The amino and nitro groups can participate in hydrogen bonding, electrostatic interactions, and redox reactions, influencing biological pathways and cellular processes. The phenylene bis(oxy) linkage provides structural stability and facilitates the compound’s incorporation into larger molecular frameworks.
Comparison with Similar Compounds
Similar Compounds
2-Nitro-1,4-phenylenediamine: Similar in structure but lacks the ethan-1-ol groups.
2,2’-[(2,5-Dibromo-1,4-phenylene)bis(oxy)]di(ethan-1-ol): Contains bromine atoms instead of nitro and amino groups.
Uniqueness
2,2’-[(2-Amino-5-nitro-1,4-phenylene)bis(oxy)]di(ethan-1-ol) is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both amino and nitro groups, along with the ethan-1-ol moieties, allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Properties
CAS No. |
637011-56-4 |
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Molecular Formula |
C10H14N2O6 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
2-[2-amino-4-(2-hydroxyethoxy)-5-nitrophenoxy]ethanol |
InChI |
InChI=1S/C10H14N2O6/c11-7-5-10(18-4-2-14)8(12(15)16)6-9(7)17-3-1-13/h5-6,13-14H,1-4,11H2 |
InChI Key |
VAIIWAKSGVCXTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1OCCO)[N+](=O)[O-])OCCO)N |
Origin of Product |
United States |
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